molecular formula C10H9N3O3 B1394203 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1368893-06-4

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1394203
CAS No.: 1368893-06-4
M. Wt: 219.2 g/mol
InChI Key: DSMSDGQRQMZQBI-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound characterized by its phenyl group and triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of phenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as acid catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazoles or other heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is used as a probe to study enzyme mechanisms and as a potential inhibitor for various enzymes.

Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its use in treating infections caused by bacteria and fungi.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, which is useful in catalysis and in the design of metal-based drugs.

Comparison with Similar Compounds

  • Imidazole: Another five-membered heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.

  • Pyrazole: Similar to triazole but with different substitution patterns and applications.

  • Benzotriazole: Used in corrosion inhibitors and UV stabilizers.

Uniqueness: 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazoles.

Properties

IUPAC Name

4-methyl-5-oxo-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-8(9(14)15)11-13(10(12)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSDGQRQMZQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676907
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368893-06-4
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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